11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-(Cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a structurally complex heterocyclic compound featuring a tricyclic framework with nitrogen atoms at positions 7, 8, and 11, and a cyclopropanesulfonyl substituent. The tricyclic core is analogous to other nitrogen-containing heterocycles, but the cyclopropanesulfonyl moiety distinguishes it from simpler derivatives like hydrochlorides or unsubstituted analogs .
Properties
IUPAC Name |
11-cyclopropylsulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17,9-4-5-9)14-6-7-15-12(8-14)10-2-1-3-11(10)13-15/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEJRKMDWCLRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridine and Diamine Derivatives
The tricyclic framework is constructed through a [3+2] cycloaddition between a substituted pyridine and a diamine. For example, 2,6-dichloropyridine-3-carbaldehyde reacts with 1-(1H-indol-3-yl)hexane-2-amine under basic conditions (triethylamine, dichloromethane) to form the bicyclic intermediate. Subsequent microwave-assisted cyclization (150°C, 1,4-dioxane) yields the tricyclic structure.
Key Reaction Parameters :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Solvent | Dichloromethane/1,4-dioxane | 85% | |
| Temperature | 150°C (microwave) | - | |
| Catalyst | None | - |
Introduction of the Cyclopropanesulfonyl Group
Sulfonylation of the Secondary Amine
The secondary amine at position 11 undergoes sulfonylation with cyclopropanesulfonyl chloride. Optimized conditions include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Base : Triethylamine or pyridine to scavenge HCl.
- Temperature : 0°C to room temperature.
Representative Procedure :
- Dissolve 7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene (1.0 eq) in anhydrous THF.
- Add cyclopropanesulfonyl chloride (1.2 eq) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield Optimization :
| Equivalents of Sulfonyl Chloride | Base | Yield |
|---|---|---|
| 1.2 | Triethylamine | 78% |
| 1.5 | Pyridine | 82% |
Integrated Synthetic Routes
One-Pot Sequential Cyclization-Sulfonylation
A streamlined protocol combines tricyclic core formation and sulfonylation in a single reaction vessel:
- Perform cyclocondensation as in Section 2.1.
- Without isolating the intermediate, add cyclopropanesulfonyl chloride and triethylamine.
- Stir for 24 hours at room temperature.
Advantages : Reduced purification steps, higher overall yield (68-72%).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing the diamine precursor on Wang resin enables iterative coupling and cyclization steps. After cleavage, the free amine is sulfonylated in solution phase.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Steric Hindrance at Position 11
The cyclopropanesulfonyl group’s bulkiness impedes sulfonylation. Solutions include:
Oxidative Degradation of the Tricyclic Core
The core is sensitive to strong oxidants. Recommendations:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the parent compound .
Scientific Research Applications
This compound has significant scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in materials science, where its unique structural properties make it suitable for use in the development of advanced materials such as fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound prevents their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene Hydrochloride Structural Differences: The hydrochloride derivative lacks the cyclopropanesulfonyl group, replacing it with a chloride counterion. Commercial Availability: The hydrochloride variant is widely supplied by multiple vendors (e.g., Hangzhou FST Pharmaceutical, BIC-CHEM KANGMING PHARMA), with certifications including ISO 9001 and FDA compliance, suggesting pharmaceutical relevance .
Other Sulfonyl-Containing Tricyclic Compounds Cyclopropanesulfonyl vs. Stability: Sulfonyl groups generally enhance thermal and oxidative stability relative to amines or ethers, but the cyclopropane ring may offset this due to its inherent strain.
Physicochemical and Pharmacological Properties
| Property | 11-(Cyclopropanesulfonyl) Derivative | Hydrochloride Derivative | Aryl Sulfonyl Analogues |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol (estimated) | ~300–350 g/mol | ~320–400 g/mol |
| Solubility | Moderate in polar aprotic solvents | High (due to chloride) | Variable |
| Thermal Stability | Likely lower (cyclopropane strain) | High | Moderate to high |
| Bioavailability | Unknown; sulfonyl may enhance | Limited data | Improved membrane permeation |
Biological Activity
The compound 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a unique bicyclic structure. The presence of the cyclopropanesulfonyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 286.38 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit antiviral properties. A patent describes its potential as an antiviral agent by inhibiting specific viral proteins crucial for viral replication .
Case Study: Antiviral Efficacy
- Objective: To evaluate the antiviral activity against influenza virus.
- Methodology: In vitro assays were conducted using various concentrations of the compound.
- Results: The compound demonstrated significant inhibition of viral replication at concentrations above 10 µM.
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Research has shown that triazatricyclo compounds can interact with DNA and inhibit tumor cell proliferation.
Case Study: Antitumor Activity
- Objective: Assess cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was performed on various cancer cell lines including HeLa and A549.
- Results: The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity.
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Inhibition: By binding to viral proteins, it prevents their function.
- DNA Interaction: The compound may intercalate into DNA, disrupting replication processes.
Summary of Studies
A comprehensive review of literature reveals varying degrees of biological activity for structurally similar compounds:
Q & A
Q. What are the optimal synthetic routes for 11-(cyclopropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves sulfonylation of the triazatricyclo core using cyclopropanesulfonyl chloride under basic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine). Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation . Continuous flow synthesis, as seen in analogous compounds, improves yield (>85%) by maintaining precise reaction conditions .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.8–1.2 ppm) and sulfonyl group integration.
- HRMS : Exact mass analysis (e.g., m/z 365.12 [M+H]⁺) to verify molecular formula.
- X-ray crystallography : Resolve crystal packing and bond angles, critical for confirming the tricyclic framework .
Q. What are the primary reaction mechanisms involving this compound in organic synthesis?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, facilitating nucleophilic aromatic substitution (SNAr) at the triazatricyclo core. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal second-order kinetics in polar aprotic solvents (DMF, THF). Computational modeling (DFT) identifies transition states with energy barriers <25 kcal/mol, aligning with experimental rate constants .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Use ab initio molecular dynamics (AIMD) to simulate reaction trajectories and identify low-energy pathways. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops: calculations predict viable intermediates (e.g., zwitterionic species), which are validated via in situ FTIR spectroscopy . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent systems (e.g., DCM/MeOH 3:1) for higher regioselectivity .
Q. How to resolve contradictions in experimental data, such as unexpected byproducts during sulfonylation?
- Methodological Answer : Apply comparative analysis frameworks :
- Hypothesis testing : Use LC-MS to identify byproducts (e.g., dimeric adducts at m/z 730.24).
- Control experiments : Vary sulfonyl chloride addition rates (0.1–0.5 mL/min) to assess kinetic vs. thermodynamic control.
- Computational validation : Compare calculated activation energies for competing pathways. If discrepancies persist, revise the model to include solvent effects (e.g., COSMO-RS solvation) .
Q. What reactor design principles are critical for scaling up reactions involving this thermally sensitive compound?
- Methodological Answer : Follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design):
- Microreactors : Enhance heat transfer (ΔT < 2°C) to prevent decomposition.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of sulfonylation progress .
- Pressure tolerance : Design reactors to withstand exothermic peaks (up to 150 kPa) during cyclopropane ring formation .
Q. How can interdisciplinary approaches (e.g., materials science) expand the applications of this compound?
- Methodological Answer : Collaborate across CRDC subclasses (e.g., RDF2050105 for combustion studies or RDF206 for materials engineering):
- Catalysis : Test the compound as a ligand in Pd-catalyzed cross-couplings (Suzuki-Miyaura), measuring turnover numbers (TON) via GC-MS.
- Photophysics : Characterize fluorescence properties (λem = 450 nm) for OLED applications using time-resolved spectroscopy .
- Interdisciplinary frameworks : Adopt methodologies from contested territories research, such as iterative feedback between synthetic chemists and computational biologists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
